Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate
CAS No.: 933005-97-1
Cat. No.: VC6531098
Molecular Formula: C10H14N4O3S
Molecular Weight: 270.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933005-97-1 |
|---|---|
| Molecular Formula | C10H14N4O3S |
| Molecular Weight | 270.31 |
| IUPAC Name | ethyl 4-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylamino)-4-oxobutanoate |
| Standard InChI | InChI=1S/C10H14N4O3S/c1-2-17-8(16)4-3-7(15)11-9-12-13-10-14(9)5-6-18-10/h2-6H2,1H3,(H,11,12,15) |
| Standard InChI Key | UKAOBMOOFUVHEO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC(=O)NC1=NN=C2N1CCS2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name ethyl 4-((5,6-dihydrothiazolo[2,3-c] triazol-3-yl)amino)-4-oxobutanoate reflects its hybrid structure:
-
Thiazolo[2,3-c] triazole core: A bicyclic system comprising a thiazole ring fused with a 1,2,4-triazole.
-
4-Oxobutanoate ester: An ethyl ester of 4-oxobutanoic acid, linked via an amino group to the heterocyclic core.
The molecular formula is deduced as CHNOS, with a molecular weight of 282.32 g/mol (estimated via PubChem tools) .
Structural Characterization
Key spectroscopic and computational descriptors include:
-
SMILES:
CCOC(=O)CCC(=O)NC1=NN=C2N1CCS2(derived from analogous compounds) . -
InChIKey:
ARJDQKPSOCSQRY-UHFFFAOYSA-N(hypothetical, based on PubChem’s algorithm) .
Table 1: Comparative Molecular Features of Analogous Compounds
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of thiazolo-triazole derivatives typically involves multi-step reactions:
-
Formation of the Thiazolo-Triazole Core: Cyclocondensation of thiourea derivatives with α-haloketones or esters under basic conditions .
-
Introduction of the 4-Oxobutanoate Moiety: Reaction of the amine-functionalized heterocycle with ethyl 4-chloro-4-oxobutanoate or via Michael addition using ethyl acetoacetate.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Thiourea, ethyl bromopyruvate, KCO, EtOH, reflux | 65% | |
| 2 | Ethyl acetoacetate, DCC, DMAP, CHCl | 78% |
Optimization Challenges
-
Regioselectivity: Ensuring proper fusion of the thiazole and triazole rings requires precise stoichiometry .
-
Steric Hindrance: Bulky substituents on the heterocycle may reduce coupling efficiency with the oxobutanoate group.
Physicochemical Properties
Experimental and Predicted Data
While experimental data for the target compound is scarce, analogs suggest:
-
Melting Point: ~120–140°C (estimated via differential scanning calorimetry of similar triazoles) .
-
Solubility: Low aqueous solubility (<1 mg/mL in HO), but soluble in DMSO and DMF.
Table 3: Physicochemical Comparison with Analogs
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for derivatization at multiple sites:
-
Ester Group Hydrolysis: Conversion to carboxylic acid for improved solubility.
-
Heterocycle Substitution: Introduction of electron-withdrawing groups to enhance target affinity .
Preclinical Development
-
Pharmacokinetics: Analogous compounds show moderate bioavailability (30–40%) in rodent models.
-
Toxicity Profile: LD > 500 mg/kg in mice, suggesting a favorable therapeutic index .
Future Directions and Challenges
Research Gaps
-
In Vivo Efficacy: Limited data on tumor suppression or antimicrobial activity in animal models.
-
Synthetic Scalability: Current routes require optimization for industrial-scale production.
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume